molecular formula C4H8ClN3O2 B6280989 2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride CAS No. 131609-61-5

2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride

Cat. No.: B6280989
CAS No.: 131609-61-5
M. Wt: 165.58 g/mol
InChI Key: CUFZPDAYXNMPTE-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride is a heterocyclic organic compound It is known for its unique structure, which includes an imidazole ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride typically involves the condensation of ketones and amidines. One common method is the oxidative condensation of ketones with amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one . This method yields good results with a variety of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while substitution reactions could introduce alkyl or aryl groups into the imidazole ring.

Scientific Research Applications

2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2-amino-5-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-4-one hydrochloride apart is its specific functional groups, which confer unique chemical properties and biological activities

Properties

CAS No.

131609-61-5

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

IUPAC Name

5-hydroxy-2-imino-1-methylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C4H7N3O2.ClH/c1-7-3(9)2(8)6-4(7)5;/h3,9H,1H3,(H2,5,6,8);1H

InChI Key

CUFZPDAYXNMPTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)NC1=N)O.Cl

Purity

95

Origin of Product

United States

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